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molecular formula C12H10O4 B8326389 methyl 3-methyl-1-oxo-1H-isochromene-7-carboxylate

methyl 3-methyl-1-oxo-1H-isochromene-7-carboxylate

Cat. No. B8326389
M. Wt: 218.20 g/mol
InChI Key: UWRHPCFSSRFECC-UHFFFAOYSA-N
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Patent
US08853242B2

Procedure details

Concentrated sulfuric acid (3 mL) was added to a mixture of sodium 3-methyl-1-oxo-1H-isochromene-7-carboxylate (1.69 g) and methanol (50 mL), and heated under stirring in an oil bath at 60° C. for 2 days. The reaction mixture was returned to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with water, dried, and concentrated under reduced pressure to obtain methyl 3-methyl-1-oxo-1H-isochromene-7-carboxylate (1.0 g).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
sodium 3-methyl-1-oxo-1H-isochromene-7-carboxylate
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[O:8][C:9](=[O:20])[C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[C:12]([C:17]([O-:19])=[O:18])[CH:11]=2.[Na+].[CH3:22]O>O>[CH3:6][C:7]1[O:8][C:9](=[O:20])[C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:22])=[O:18])[CH:11]=2 |f:1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
sodium 3-methyl-1-oxo-1H-isochromene-7-carboxylate
Quantity
1.69 g
Type
reactant
Smiles
CC=1OC(C2=CC(=CC=C2C1)C(=O)[O-])=O.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring in an oil bath at 60° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC=1OC(C2=CC(=CC=C2C1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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